4,5-DIMETHYL-2-[(2-THIENYLCARBONYL)AMINO]-3-THIOPHENECARBOXAMIDE
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Description
4,5-DIMETHYL-2-[(2-THIENYLCARBONYL)AMINO]-3-THIOPHENECARBOXAMIDE is a useful research compound. Its molecular formula is C12H12N2O2S2 and its molecular weight is 280.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-thiophenecarboxamide is 280.03401998 g/mol and the complexity rating of the compound is 351. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Metal-Organic Frameworks (MOFs)
Research indicates that derivatives of N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-thiophenecarboxamide can be functionalized to develop lanthanide-based metal-organic frameworks (MOFs). These MOFs demonstrate significant gas adsorption properties, particularly for N2 and CO2, and exhibit sensing properties toward nitrobenzene, acetone, and the Cu(2+) ion. Additionally, some complexes within this category have shown magnetocaloric effects, indicating potential applications in magnetic refrigeration and environmental sensing (Wang et al., 2016).
Heterocyclic Synthesis
The compound has been utilized in the synthesis of thieno[2,3-d]pyrimidines, showcasing the efficiency of reactions under microwave irradiation for the development of novel heterocyclic compounds. These reactions yield derivatives that have potential pharmacological applications, further emphasizing the compound's versatility in synthetic organic chemistry (Davoodnia et al., 2009).
Anticancer Agents
Further research into functionalized amino acid derivatives highlights the potential of N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-thiophenecarboxamide derivatives in designing new anticancer agents. Certain compounds in this category have shown promising cytotoxicity against human cancer cell lines, such as ovarian and oral cancers, marking them as potential leads in the development of cancer therapeutics (Kumar et al., 2009).
Synthetic Methodologies
Novel synthetic approaches leveraging the chemistry of N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-thiophenecarboxamide derivatives have been developed for the preparation of thieno[3,2-d]pyrimidines and thieno[3,4-b]pyridines. These methodologies offer new pathways for the generation of highly substituted scaffolds, which are valuable in medicinal chemistry and material science (El-Meligie et al., 2020).
Antiproliferative Activity
The structural modification of 3-amino-2-arylcarboxamide-thieno[2,3-b]pyridines, derived from the compound of interest, has shown to affect their antiproliferative activity. This highlights the importance of functional groups in determining the biological activity of these compounds, providing insights into the structure-activity relationship that is crucial for drug development (van Rensburg et al., 2017).
Properties
IUPAC Name |
4,5-dimethyl-2-(thiophene-2-carbonylamino)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S2/c1-6-7(2)18-12(9(6)10(13)15)14-11(16)8-4-3-5-17-8/h3-5H,1-2H3,(H2,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTIUGBVMROZGTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=CS2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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